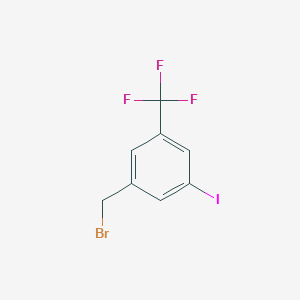

3-Iodo-5-(trifluoromethyl)benzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-iodo-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3I/c9-4-5-1-6(8(10,11)12)3-7(13)2-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBWCUOPXYPYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261795-42-9 | |

| Record name | 3-Iodo-5-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodo 5 Trifluoromethyl Benzyl Bromide

Precursor-Based Bromination Strategies

A common and direct approach to the synthesis of 3-Iodo-5-(trifluoromethyl)benzyl bromide involves the bromination of a suitable precursor that already contains the iodo and trifluoromethyl groups on the aromatic ring. This strategy is often favored due to the accessibility of the precursor and the relative simplicity of the benzylic bromination step.

Conversion from Corresponding Benzyl (B1604629) Alcohols

One of the most straightforward methods for the synthesis of this compound is through the conversion of its corresponding benzyl alcohol, 3-Iodo-5-(trifluoromethyl)benzyl alcohol. This transformation is a well-established reaction in organic synthesis. A common method for this conversion is the Appel reaction, which utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and a carbon tetrahalide, such as carbon tetrabromide (CBr₄). guidechem.com This reaction proceeds under mild conditions and generally provides good yields of the corresponding benzyl bromide.

Another effective method for the bromination of benzyl alcohols involves the use of phosphorus tribromide (PBr₃). This reagent is highly effective for converting primary and secondary alcohols to their corresponding bromides. The reaction is typically carried out in an inert solvent, such as diethyl ether or dichloromethane, and at low temperatures to control the reactivity of the reagent.

A similar synthetic strategy is employed for the preparation of 3,5-bis(trifluoromethyl)benzyl bromide, where 3,5-bis(trifluoromethyl)benzyl alcohol is treated with triphenylphosphine and carbon tetrabromide in toluene under ice bath conditions. guidechem.com This suggests that similar conditions would be applicable for the synthesis of this compound from its alcohol precursor.

| Precursor | Reagents | Conditions | Product |

| 3-Iodo-5-(trifluoromethyl)benzyl alcohol | PPh₃, CBr₄ | Toluene, 0°C to rt | This compound |

| 3-Iodo-5-(trifluoromethyl)benzyl alcohol | PBr₃ | Diethyl ether, 0°C | This compound |

| 3,5-bis(trifluoromethyl)benzyl alcohol | PPh₃, CBr₄ | Toluene, ice bath | 3,5-bis(trifluoromethyl)benzyl bromide guidechem.com |

Alternative Bromination Agents and Conditions

Beyond the classical methods, a variety of other brominating agents and conditions can be employed for the conversion of benzyl alcohols to benzyl bromides. N-Bromosuccinimide (NBS) in the presence of a phosphine, such as triphenylphosphine, is a milder alternative for this transformation. organic-chemistry.orgchemistrysteps.com This method often provides higher yields and cleaner reactions compared to harsher reagents.

Another approach involves the use of thionyl bromide (SOBr₂), which is analogous to the use of thionyl chloride for the synthesis of benzyl chlorides. This reagent effectively converts benzyl alcohols to benzyl bromides, with the byproducts being gaseous sulfur dioxide and hydrogen bromide, which can be easily removed from the reaction mixture.

Furthermore, a combination of sodium bromide (NaBr) and a strong acid, such as sulfuric acid (H₂SO₄), can be used to generate hydrobromic acid in situ, which then reacts with the benzyl alcohol to form the desired bromide. This method is often cost-effective for large-scale syntheses. The use of a phase-transfer catalyst can be beneficial in this system to improve the reaction rate and yield.

| Reagent | Co-reagent/Catalyst | Solvent | Key Advantages |

| N-Bromosuccinimide (NBS) | Triphenylphosphine | Dichloromethane | Mild conditions, high yields organic-chemistry.org |

| Thionyl bromide (SOBr₂) | - | - | Gaseous byproducts, easy purification |

| Sodium bromide (NaBr) | Sulfuric acid | Biphasic system | Cost-effective, suitable for large scale |

Aromatic Iodination Strategies

An alternative synthetic approach involves the introduction of the iodine atom onto an aromatic ring that already possesses the trifluoromethyl and a precursor to the benzyl bromide group, such as a methyl group. This strategy relies on electrophilic aromatic substitution reactions.

Electrophilic Aromatic Iodination

Electrophilic aromatic iodination is a common method for introducing an iodine atom onto a benzene (B151609) ring. wikipedia.org However, iodine itself is the least reactive of the halogens in electrophilic aromatic substitution. libretexts.orgyoutube.com Therefore, an activating agent or an oxidant is typically required to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺). libretexts.org Common reagents for this purpose include a mixture of iodine and an oxidizing agent like nitric acid, or a combination of iodine and a silver salt.

For a substrate like 3-(trifluoromethyl)toluene, the directing effects of the existing substituents must be considered. The trifluoromethyl group is a strong deactivating and meta-directing group due to its powerful electron-withdrawing nature. mdpi.comtcichemicals.com The methyl group is an activating and ortho-, para-directing group. In this case, the directing effects are synergistic, favoring iodination at the 5-position (meta to the trifluoromethyl group and ortho to the methyl group).

| Substrate | Iodinating Agent | Oxidant/Activator | Expected Major Product |

| 3-(Trifluoromethyl)toluene | I₂ | HNO₃ | 5-Iodo-3-(trifluoromethyl)toluene |

| 3-(Trifluoromethyl)toluene | I₂ | Ag₂SO₄ | 5-Iodo-3-(trifluoromethyl)toluene |

| 3-(Trifluoromethyl)toluene | N-Iodosuccinimide | Triflic acid | 5-Iodo-3-(trifluoromethyl)toluene |

Direct Iodination Methods and Regioselectivity

Direct iodination methods offer a more straightforward approach to introducing iodine onto the aromatic ring. researchgate.net These methods often utilize a combination of molecular iodine with a strong oxidizing agent or a Lewis acid catalyst. A system of elemental iodine activated by Selectfluor™ (F-TEDA-BF₄) has been shown to be effective for the iodination of benzene derivatives. organic-chemistry.org This method is known for its high regioselectivity, introducing iodine at the most electron-rich and sterically accessible positions. organic-chemistry.org

In the context of 3-(trifluoromethyl)toluene, the regioselectivity of direct iodination would be governed by the same electronic and steric factors as in electrophilic aromatic iodination. The trifluoromethyl group deactivates the ring, making the reaction more challenging than with an unsubstituted or activated benzene ring. However, the directing effects would still favor the introduction of the iodine atom at the 5-position. The subsequent step would then be the benzylic bromination of the methyl group to yield the final product.

Introduction of the Trifluoromethyl Moiety in Aromatic Systems

A third synthetic strategy involves the introduction of the trifluoromethyl group onto an aromatic ring that already contains the iodo and benzyl bromide (or a precursor) functionalities. The introduction of a trifluoromethyl group is a significant area of research in organic chemistry due to the unique properties it imparts to molecules. mdpi.comwikipedia.org

Various methods exist for the trifluoromethylation of aromatic compounds. wikipedia.orgacs.org One common approach is the use of copper-mediated or -catalyzed reactions. For instance, an aryl iodide can react with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃) or sodium trifluoroacetate, in the presence of a copper catalyst to introduce the CF₃ group. beilstein-journals.orgnih.gov

In a synthetic route towards this compound, one could start with a precursor like 3,5-diiodotoluene. A selective trifluoromethylation of one of the iodo groups could be challenging but potentially achievable under carefully controlled conditions. Alternatively, one could start with 3-iodotoluene, protect the methyl group, perform a second iodination at the 5-position, followed by trifluoromethylation of one of the iodo groups, deprotection, and finally benzylic bromination. A more direct route could involve the trifluoromethylation of 3-iodobenzyl bromide, although the reactivity of the benzyl bromide group might interfere with the trifluoromethylation reaction.

A notable method for introducing a trifluoromethyl group is the reaction of an aryl iodide with trifluoromethyl copper. wikipedia.org This highlights a potential pathway where a di-substituted precursor containing an iodo group and a group that can be converted to benzyl bromide is subjected to trifluoromethylation.

| Precursor | Trifluoromethylating Agent | Catalyst/Mediator | Key Considerations |

| 3,5-Diiodotoluene | TMSCF₃ | CuI | Regioselectivity of trifluoromethylation |

| 3-Iodobenzyl bromide | (CF₃)₂Hg | - | Potential side reactions at the benzylic position |

| 3-Iodo-5-bromotoluene | CF₃-source | Transition metal catalyst | Sequential halogen functionalization |

Trifluoromethylation Reactions and Reagents

While the proposed synthesis begins with a pre-trifluoromethylated starting material, it is pertinent to briefly discuss the broader context of trifluoromethylation in organic synthesis. The introduction of a trifluoromethyl (-CF3) group is a crucial step in the synthesis of many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.

Historically, the introduction of the -CF3 group has been challenging. However, significant advancements have led to the development of a diverse array of trifluoromethylation reagents and methods. These can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation.

Table 1: Common Trifluoromethylation Reagents

| Reagent Type | Examples |

| Nucleophilic | Ruppert-Prakash reagent (TMSCF3), Trifluoromethyl-metal reagents (e.g., CF3Cu) |

| Electrophilic | Togni reagents, Umemoto reagents |

| Radical | Trifluoroiodomethane (CF3I), Sodium trifluoromethanesulfinate (Langlois' reagent) |

The synthesis of the precursor, 3-Iodo-5-(trifluoromethyl)benzoic acid, would likely involve one of these established trifluoromethylation methods at an earlier stage, for instance, through a Sandmeyer-type reaction on an appropriately substituted aniline. wikipedia.orgbyjus.com

Sequential Functional Group Introduction

The synthesis of this compound from 3-Iodo-5-(trifluoromethyl)benzoic acid is a prime example of sequential functional group introduction. This strategy involves a step-by-step modification of the starting material to arrive at the desired product.

Step 1: Reduction of 3-Iodo-5-(trifluoromethyl)benzoic acid to 3-Iodo-5-(trifluoromethyl)benzyl alcohol

The first key transformation is the reduction of the carboxylic acid functionality to a primary alcohol. Various reducing agents can accomplish this transformation. A common and effective method for the reduction of carboxylic acids to alcohols is the use of lithium aluminum hydride (LiAlH4) or borane complexes such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BMS).

A documented procedure for a similar substrate, 4-heptyloxy-3-trifluoromethylbenzoic acid, utilizes diisobutylaluminum hydride (DIBAL-H) for the reduction to the corresponding benzyl alcohol. googleapis.com This suggests that similar conditions could be effectively applied to the reduction of 3-Iodo-5-(trifluoromethyl)benzoic acid.

Step 2: Bromination of 3-Iodo-5-(trifluoromethyl)benzyl alcohol to this compound

The final step in the synthesis is the conversion of the newly formed benzyl alcohol into the target benzyl bromide. This is a standard transformation in organic synthesis, and several reagents are available for this purpose. A widely used and effective method is the Appel reaction, which employs a combination of a phosphine, typically triphenylphosphine (PPh3), and a halogen source, such as carbon tetrabromide (CBr4) or N-bromosuccinimide (NBS).

A general procedure for the conversion of benzylic alcohols to the corresponding benzyl bromides involves treating the alcohol with triphenylphosphine and N-bromosuccinimide in a suitable solvent like tetrahydrofuran (THF). rsc.org This method is generally high-yielding and proceeds under mild conditions.

Optimization of Synthetic Routes and Yields

Optimization of the Reduction Step:

The choice of reducing agent and reaction conditions can significantly impact the yield of 3-Iodo-5-(trifluoromethyl)benzyl alcohol.

Reducing Agent: While powerful reducing agents like LiAlH4 are effective, they can sometimes lead to side reactions. Milder reagents like borane complexes may offer better selectivity and higher yields. The use of DIBAL-H, as mentioned for a similar compound, provides another viable option that could be optimized in terms of stoichiometry and reaction temperature. googleapis.com

Reaction Conditions: Temperature control is critical during the reduction. Reactions are often carried out at low temperatures (e.g., 0 °C) to control the reactivity of the reducing agent and minimize side product formation. The reaction time is another parameter that needs to be optimized to ensure complete conversion of the starting material.

Work-up Procedure: The work-up procedure to quench the excess reducing agent and isolate the product is also important. Careful addition of a quenching agent (e.g., water or a mild acid) and subsequent extraction and purification steps are necessary to obtain the pure benzyl alcohol.

Optimization of the Bromination Step:

The conversion of the benzyl alcohol to the benzyl bromide can also be optimized for higher yields.

Reagents: The stoichiometry of triphenylphosphine and the bromine source (NBS or CBr4) should be carefully controlled. Using a slight excess of these reagents can drive the reaction to completion, but a large excess can lead to purification challenges.

Solvent: The choice of solvent can influence the reaction rate and yield. Anhydrous solvents are typically required to prevent hydrolysis of the reagents and intermediates. THF is a common choice, but other aprotic solvents could also be explored.

Temperature and Reaction Time: The Appel reaction is often rapid at room temperature. rsc.org However, for less reactive substrates, gentle heating might be necessary. Monitoring the reaction by techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

Table 2: Summary of a Potential Synthetic Route and Optimization Considerations

| Step | Transformation | Starting Material | Reagents and Conditions | Key Optimization Parameters |

| 1 | Reduction | 3-Iodo-5-(trifluoromethyl)benzoic acid | 1. BH3·THF or DIBAL-H in THF, 0 °C to rt2. Aqueous work-up | Choice of reducing agent, stoichiometry, temperature, reaction time |

| 2 | Bromination | 3-Iodo-5-(trifluoromethyl)benzyl alcohol | PPh3, NBS in anhydrous THF, rt | Stoichiometry of reagents, solvent purity, temperature |

By carefully selecting reagents and optimizing the reaction conditions for each step, a high-yielding and efficient synthesis of this compound can be achieved.

Reactivity and Reaction Mechanisms of 3 Iodo 5 Trifluoromethyl Benzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon in 3-Iodo-5-(trifluoromethyl)benzyl bromide is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. These reactions can proceed through either SN1 or SN2 mechanistic pathways, depending on the reaction conditions.

SN1 Mechanistic Pathways and Carbocation Stabilization

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. masterorganicchemistry.comyoutube.com In the case of this compound, the cleavage of the carbon-bromine bond would lead to the formation of a 3-iodo-5-(trifluoromethyl)benzyl carbocation.

The stability of this carbocation is a crucial factor in determining the feasibility of an SN1 pathway. The benzylic carbocation is stabilized by resonance, where the positive charge is delocalized over the benzene (B151609) ring. masterorganicchemistry.com The presence of the trifluoromethyl group, a strong electron-withdrawing group, would typically destabilize a carbocation. However, the iodine atom, being a large and polarizable atom, can donate electron density to the carbocation through resonance, partially offsetting the destabilizing effect of the trifluoromethyl group. The stability of benzylic carbocations is significantly greater than that of typical primary carbocations. masterorganicchemistry.com

Key Features of SN1 Reactions:

Rate Law: The reaction rate is dependent only on the concentration of the substrate. masterorganicchemistry.com

Stereochemistry: If the reaction occurs at a chiral center, it typically leads to a mixture of retention and inversion of configuration, often resulting in racemization. masterorganicchemistry.com

Solvent: Polar protic solvents, such as water and alcohols, favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group through solvation. youtube.com

Nucleophile: The strength of the nucleophile does not affect the reaction rate, as it is not involved in the rate-determining step. Weak nucleophiles are common in SN1 reactions. masterorganicchemistry.com

SN2 Mechanistic Pathways and Steric Effects

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com The reaction proceeds through a backside attack, leading to an inversion of stereochemistry at the reaction center. youtube.com

For this compound, the accessibility of the benzylic carbon to the incoming nucleophile is a key determinant for the SN2 pathway. Steric hindrance around the electrophilic carbon can significantly slow down or prevent SN2 reactions. youtube.comnih.govnih.govlibretexts.orgresearchgate.net The substituents on the benzene ring, the iodine atom and the trifluoromethyl group, are in the meta positions relative to the bromomethyl group. This placement minimizes direct steric hindrance at the benzylic carbon, making it relatively accessible for a backside attack by a nucleophile. Therefore, SN2 reactions are generally feasible for this compound. youtube.com

Key Features of SN2 Reactions:

Rate Law: The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Stereochemistry: The reaction proceeds with a complete inversion of configuration at the chiral center.

Solvent: Polar aprotic solvents, such as acetone (B3395972) or DMF, are preferred for SN2 reactions as they solvate the cation but not the anion, leaving the nucleophile more reactive. youtube.com

Nucleophile: Strong, unhindered nucleophiles favor the SN2 mechanism. libretexts.org

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

This compound possesses two carbon-halogen bonds: a C(sp³)-Br bond at the benzylic position and a C(sp²)-I bond on the aromatic ring. Both of these can participate in cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.netdiva-portal.org Both the aryl iodide and the benzyl (B1604629) bromide moieties of this compound can potentially participate in Suzuki couplings. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed oxidative addition steps. lookchem.com This difference in reactivity could allow for selective coupling at the aryl iodide position under carefully controlled conditions. The presence of an electron-withdrawing trifluoromethyl group can influence the reactivity of the aryl halide in the coupling reaction. lookchem.com

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide, also catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the aryl iodide of this compound is a suitable substrate for Stille reactions. libretexts.org The reaction is known for its tolerance of a wide range of functional groups. libretexts.org The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

| Coupling Reaction | Organometallic Reagent | General Transformation |

|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | R-X + R'-B(OH)₂ → R-R' |

| Stille | Organotin (e.g., R-SnBu₃) | R-X + R'-SnBu₃ → R-R' |

Other Metal-Catalyzed Coupling Reactions

Besides palladium, other transition metals can catalyze cross-coupling reactions involving benzyl halides. For instance, iron-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium-based systems. bris.ac.uk Nickel-catalyzed couplings are also well-established and can offer different reactivity and selectivity profiles. nih.gov Furthermore, zinc-mediated couplings provide a powerful method for forming diarylmethanes by reacting benzyl halides with aryl halides. nih.gov The reactivity of this compound in these alternative metal-catalyzed systems would depend on the specific catalyst and reaction conditions employed.

Regioselective Coupling Strategies

This compound possesses two distinct sites for cross-coupling reactions: the highly reactive benzylic C-Br bond and the more stable aromatic C-I bond. This duality allows for regioselective functionalization, where one site can be selectively targeted over the other by carefully choosing the coupling partners and reaction conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for forming new carbon-carbon bonds, and the differential reactivity of the C-Br and C-I bonds is key to achieving regioselectivity.

In general, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

Suzuki Coupling: In a Suzuki coupling reaction, which pairs an organohalide with an organoboron compound, it is anticipated that the C-I bond of this compound would react preferentially over the C-Br bond of the benzyl bromide moiety. This allows for the selective introduction of an aryl or vinyl group at the 3-position of the benzene ring while leaving the benzylic bromide intact for subsequent transformations.

Sonogashira Coupling: Similarly, in the Sonogashira coupling of terminal alkynes with aryl or vinyl halides, the greater reactivity of the aryl iodide would facilitate selective coupling at this position. This would yield a product where an alkyne is attached to the aromatic ring at the position of the iodine, preserving the benzylic bromide for further synthetic manipulations.

Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene, would also be expected to proceed with high regioselectivity at the C-I bond. This would result in the formation of a substituted alkene at the 3-position of the aromatic ring.

The benzylic bromide, while generally less reactive than the aryl iodide in these palladium-catalyzed reactions, can participate in coupling reactions under different conditions, often involving other catalytic systems or after the more reactive C-I bond has been functionalized. This sequential approach allows for a high degree of control in the synthesis of complex molecules.

Below is a table summarizing the expected regioselective outcomes in common cross-coupling reactions:

| Coupling Reaction | Reactive Site | Expected Product |

| Suzuki Coupling | Aromatic C-I | 3-Aryl-5-(trifluoromethyl)benzyl bromide |

| Sonogashira Coupling | Aromatic C-I | 3-Alkynyl-5-(trifluoromethyl)benzyl bromide |

| Heck Reaction | Aromatic C-I | 3-Alkenyl-5-(trifluoromethyl)benzyl bromide |

Radical Reactions

The benzylic C-H bonds are susceptible to radical abstraction, and the resulting benzylic radical is stabilized by resonance with the aromatic ring. In the context of this compound, radical reactions can be initiated at the benzylic position. For instance, radical bromination of the precursor molecule, 3-iodo-5-(trifluoromethyl)toluene, would proceed via a free-radical chain mechanism to install the bromine at the benzylic position.

Furthermore, the trifluoromethyl group can participate in or influence radical reactions. Trifluoromethyl radicals (•CF3) are highly electrophilic and can be generated from various sources. These radicals can then add to unsaturated systems or participate in other radical-mediated transformations. While specific studies on radical addition reactions involving this compound are not abundant, the general principles of radical chemistry suggest that this compound could be a substrate for various radical-initiated processes. The presence of the iodo and bromo groups also opens up possibilities for radical-mediated atom transfer reactions.

Influence of Aromatic Substituents on Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of the iodo and trifluoromethyl substituents. These groups modulate the electron density of the benzene ring, thereby affecting its susceptibility to electrophilic attack and the stability of reaction intermediates.

In electrophilic aromatic substitution (EAS), the incoming electrophile attacks the electron-rich aromatic ring. The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring. The trifluoromethyl group, being a strong deactivator, directs incoming electrophiles to the meta position. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta positions the least deactivated and therefore the most favorable sites for electrophilic attack.

The iodo group, while also deactivating, is an ortho, para-director. The directing effects of these two substituents are therefore in opposition. In such cases, the more strongly directing group or a combination of steric and electronic factors will determine the final substitution pattern. Given the strong meta-directing nature of the -CF3 group, electrophilic substitution on this compound is expected to be challenging and would likely occur at the positions meta to the -CF3 group (positions 2, 4, and 6). However, the directing influence of the iodo group and the steric hindrance from the existing substituents would need to be considered for a precise prediction of the major product.

Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect. libretexts.org However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which can stabilize the arenium ion intermediate when the attack occurs at the ortho or para positions. libretexts.org

In this compound, the iodine atom deactivates the ring towards EAS. As mentioned, its ortho, para-directing influence is in conflict with the meta-directing trifluoromethyl group. The benzylic bromide is not directly attached to the ring and its electronic influence on EAS is primarily through a weak inductive effect.

The following table summarizes the electronic effects of the substituents on the aromatic ring:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -CF3 | Strongly withdrawing (-I) | None | Strongly deactivating | meta |

| -I | Withdrawing (-I) | Donating (+R) | Deactivating | ortho, para |

| -CH2Br | Weakly withdrawing (-I) | None | Weakly deactivating | N/A |

Elimination Reactions and Competing Pathways

Benzylic halides can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The reaction pathway that predominates is dependent on several factors, including the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature.

For this compound, a primary benzylic halide, the SN2 mechanism is generally favored for nucleophilic substitution, especially with good nucleophiles that are weak bases. However, when strong, sterically hindered bases are used, the E2 elimination pathway can become competitive. The E2 reaction involves the abstraction of a proton from the carbon adjacent to the benzylic carbon (in this case, there are no such protons on the ring), which would lead to the formation of a double bond. In the case of benzylic halides, elimination would lead to the formation of a conjugated system, which is energetically favorable.

The presence of the electron-withdrawing trifluoromethyl and iodo groups can influence the acidity of the benzylic protons, potentially making them more susceptible to abstraction by a base and thus favoring elimination under certain conditions. The competition between substitution and elimination is a key consideration in the synthetic utility of this compound. With strong, non-bulky bases that are also good nucleophiles, a mixture of substitution and elimination products might be expected. The use of a strong, bulky, non-nucleophilic base would favor the E2 pathway.

Advanced Applications in Organic Synthesis and Functional Material Design

Building Block in Complex Organic Molecule Synthesis

3-Iodo-5-(trifluoromethyl)benzyl bromide serves as a valuable building block for the construction of intricate molecular frameworks. chemscene.com The benzylic bromide moiety is a potent electrophile, readily participating in nucleophilic substitution reactions. Simultaneously, the aryl iodide provides a handle for transition-metal-catalyzed cross-coupling reactions, while the trifluoromethyl group modulates the electronic properties, stability, and lipophilicity of the resulting molecules. ontosight.ai

The incorporation of fluorine or fluorine-containing groups into organic molecules is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and other physicochemical properties. dundee.ac.ukcore.ac.ukspringernature.com this compound is an important synthon for creating more complex fluorinated molecules. By reacting it with various nucleophiles, the entire 3-iodo-5-(trifluoromethyl)benzyl moiety can be introduced, thereby constructing larger, more elaborate fluorinated structures. The trifluoromethyl group, known for its strong electron-withdrawing nature and steric bulk, significantly influences the acidity and basicity of neighboring functional groups and can impact the conformational preferences of the final molecule. core.ac.uk

The distinct reactivity of the bromide and iodide groups in this compound allows for the stepwise construction of diverse and complex molecular architectures. For instance, the benzylic bromide can first be displaced by a nucleophile, such as an amine or alkoxide, in a standard SN2 reaction. Subsequently, the aryl iodide can undergo a variety of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds. This dual reactivity enables the convergence of different molecular fragments onto a central, functionalized benzene (B151609) ring, leading to a wide array of molecular shapes and functionalities.

Preparation of Heterocyclic Scaffolds

Heterocyclic compounds are foundational to pharmaceutical and agrochemical research. dundee.ac.uk this compound is a suitable precursor for synthesizing substituted heterocyclic systems. The benzylic bromide can be used to alkylate nitrogen, oxygen, or sulfur atoms within a pre-existing heterocyclic ring, forming N-benzylic, O-benzylic, or S-benzylic heterocycles, respectively. nih.gov This approach attaches the fluorinated and iodinated phenyl ring to the heterocyclic core, opening pathways for further functionalization at the iodine-bearing position to build polycyclic or highly decorated systems.

Development of Functionalized Derivatives with Tailored Properties

The development of molecules with specific, tailored properties is a central goal of modern chemistry. The functional handles on this compound allow for systematic structural modifications to fine-tune a molecule's characteristics. The trifluoromethyl group itself is a key component in this tuning, often used to enhance lipophilicity and metabolic stability in drug candidates. ontosight.ai The aryl iodide can be converted into a wide range of other functional groups (e.g., boronic esters, alkynes, or other halides) through cross-coupling or halogen-metal exchange reactions, providing access to a large chemical space of derivatives from a single starting material.

Applications in Material Science Research

Fluorinated organic compounds are of significant interest in materials science due to their unique properties, including thermal stability and distinct electronic characteristics. chemscene.comcore.ac.uk While specific research detailing the use of this compound in materials science is not extensively documented in publicly available literature, its structure is relevant to the design of advanced functional materials.

The synthesis of liquid crystals often involves the assembly of molecules containing a rigid core and flexible tails. colorado.edu Fluorine atoms are frequently incorporated into liquid crystal structures to modulate their dielectric anisotropy, a key property for display applications. beilstein-journals.org The rigid phenyl ring of this compound, substituted with a polar trifluoromethyl group, makes it a potentially useful fragment for the synthesis of liquid crystal candidates. Although direct application in published research is not specified, its structure aligns with the design principles for creating new mesogenic materials.

Compound Properties Table

| Property | Value |

| IUPAC Name | 1-(bromomethyl)-3-iodo-5-(trifluoromethyl)benzene sigmaaldrich.com |

| CAS Number | 1261795-42-9 sigmaaldrich.combldpharm.com |

| Molecular Formula | C₈H₅BrF₃I sigmaaldrich.com |

| Molecular Weight | 364.93 g/mol sigmaaldrich.com |

| Physical Form | Liquid-Oil sigmaaldrich.com |

Incorporation into Polymer Systems

The strategic incorporation of "this compound" and its analogues into polymer chains is a key area of research for developing advanced materials with tailored properties. While direct studies on the polymerization of "this compound" are not extensively documented in publicly available literature, the behavior of similar fluorinated benzyl (B1604629) bromides, such as "3-Fluoro-5-(trifluoromethyl)benzyl bromide," provides significant insights into its potential applications. These compounds are valuable for modifying existing polymers or acting as monomers in the synthesis of new ones, primarily due to the unique characteristics imparted by the trifluoromethyl (-CF3) group. chemimpex.com

The -CF3 group is known to enhance both lipophilicity and metabolic stability in small molecules, and these properties are also advantageous in polymer science. chemimpex.com When integrated into a polymer backbone or as a pendant group, the trifluoromethyl moiety can significantly alter the polymer's surface energy, thermal stability, and chemical resistance. For instance, polymers functionalized with such groups are anticipated to exhibit increased hydrophobicity.

The reactivity of the benzyl bromide group allows for its attachment to polymer chains through various chemical reactions. This functionalization can be used to fine-tune the physical and chemical properties of a wide range of polymeric materials. chemimpex.com The presence of both an iodine atom and a trifluoromethyl group on the aromatic ring of "this compound" offers multiple sites for further chemical modification, making it a versatile building block in the synthesis of complex polymer architectures.

Design of Materials with Specific Electronic or Optical Characteristics

The design of novel materials with specific electronic and optical properties is a rapidly advancing field, and molecules containing trifluoromethylphenyl groups are of significant interest. While direct research on "this compound" in this context is limited, studies on analogous compounds, such as those containing the "3,5-bis(trifluoromethyl)phenyl" moiety, offer valuable insights into its potential. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic structure of the molecule, which in turn affects its optical properties.

Recent research has explored the electronic and optical properties of molecules like 2-(3,5-bis(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)acrylonitrile. researchgate.net Investigations into such compounds, which share the trifluoromethylphenyl core, reveal that they can be tailored for applications in photonic devices. researchgate.net The study of these materials often involves both experimental techniques and theoretical calculations, such as density functional theory (DFT), to understand and predict their behavior. researchgate.net

Key optical parameters that are of interest include the absorption band edge, optical bandgap, and refractive index. researchgate.net For example, the optical bandgaps of one such molecule were determined to be 3.106 eV in acetone (B3395972) and 3.088 eV in DMSO, indicating the influence of the solvent environment on the electronic transitions. researchgate.net Furthermore, the nonlinear optical (NLO) properties, such as polarizability and hyperpolarizability, are crucial for the development of materials for photonic applications. The presence of the trifluoromethyl groups can enhance these NLO properties. researchgate.net The insights gained from these related compounds suggest that materials derived from "this compound" could also be promising candidates for optoelectronic applications.

Strategic Role in Distributed Drug Discovery Methodologies

"this compound" and its chemical relatives play a strategic role in modern drug discovery, particularly in the synthesis of complex and novel pharmaceutical agents. The presence of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its target. mdpi.com The -CF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. mdpi.com

Fluorinated compounds, including those synthesized from trifluoromethylated benzyl bromides, are utilized in the development of a wide range of therapeutics. For example, "3-Fluoro-5-(trifluoromethyl)benzyl bromide" is a versatile building block for creating complex molecules that target specific biological pathways. chemimpex.com Similarly, "3,5-Bis(trifluoromethyl)benzyl bromide" has been used in the enantioselective synthesis of a non-peptidic neurokinin NK1 receptor antagonist.

The trifluoromethyl group's electron-withdrawing properties can also influence the acidity of nearby functional groups, which can be critical for drug-receptor interactions. Furthermore, replacing hydrogen atoms with fluorine is a common tactic to block metabolic pathways that might otherwise deactivate a drug. mdpi.com The versatility of trifluoromethylated benzyl bromides as synthons allows medicinal chemists to systematically modify lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles. This makes them valuable tools in the iterative process of drug design and development. Recent studies have also explored the anticancer potential of derivatives synthesized from trifluoromethylated benzyl compounds. nih.gov

Despite a comprehensive search for advanced characterization data for the specific chemical compound this compound, detailed experimental spectra necessary to fulfill the requested article structure are not publicly available. Searches for ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and FT-IR data for this exact molecule did not yield the specific peak lists, chemical shifts, coupling constants, or vibrational frequencies required for a thorough and scientifically accurate analysis as outlined.

While spectral information for analogous compounds—such as 3-(trifluoromethyl)benzyl bromide, 3,5-bis(trifluoromethyl)benzyl bromide, and other isomers—is accessible, this information is not directly applicable to the unique structure of this compound. The presence and specific placement of the iodo and trifluoromethyl substituents on the benzene ring produce a distinct electronic environment, meaning the spectral data from related molecules cannot be used to accurately describe the target compound.

To provide the detailed analysis and data tables requested for each subsection of the article, access to proprietary databases or the original experimental data from a laboratory that has synthesized and characterized this specific compound would be necessary. Without this foundational data, the generation of an article that meets the required standards of scientific accuracy and strict adherence to the specified content is not possible.

Advanced Characterization Techniques for 3 Iodo 5 Trifluoromethyl Benzyl Bromide and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, offering a fingerprint for a particular compound. For 3-Iodo-5-(trifluoromethyl)benzyl bromide, the Raman spectrum would be characterized by specific vibrational modes associated with its distinct functional groups.

C-Br Stretch: A strong band typically observed in the lower frequency region (500-650 cm⁻¹).

C-I Stretch: A strong band appearing at an even lower frequency than the C-Br stretch, generally in the 480-610 cm⁻¹ range.

CF₃ Group Vibrations: The trifluoromethyl group would produce strong, characteristic bands, typically including a symmetric stretching mode around 1300-1350 cm⁻¹ and other deformation modes.

Aromatic Ring Vibrations: The benzene (B151609) ring will exhibit several characteristic bands, including C-H stretching (~3000-3100 cm⁻¹), C=C stretching (~1400-1600 cm⁻¹), and ring breathing modes.

CH₂ Vibrations: The methylene (B1212753) (-CH₂-) group will show stretching and bending (scissoring) vibrations, typically around 2850-2960 cm⁻¹ and 1450 cm⁻¹, respectively.

Observations of Raman optical activity could also be employed, particularly if chiral derivatives are synthesized using isotopic substitution, to correlate absolute configurations. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₈H₅BrF₃I), the molecular weight is approximately 364.93 g/mol . bldpharm.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z ≈ 365. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity would be expected at m/z ≈ 367. Iodine is monoisotopic (¹²⁷I), so it does not contribute to further isotopic complexity in the molecular ion cluster. docbrown.infodocbrown.info

The fragmentation of benzyl (B1604629) halides is well-documented. libretexts.orgchemguide.co.uklibretexts.org The most prominent fragmentation pathway involves the cleavage of the C-Br bond, which is the weakest bond in the benzylic position. docbrown.info This cleavage results in the formation of a highly stable 3-iodo-5-(trifluoromethyl)benzyl cation. This fragment is often the base peak in the spectrum. chegg.com

Key expected fragmentation patterns are detailed below:

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway |

| 365/367 | [C₈H₅BrF₃I]⁺ | Molecular Ion (M⁺) |

| 286 | [C₈H₅F₃I]⁺ | Loss of bromine radical (•Br) from M⁺ |

| 238/240 | [C₈H₅BrF₃]⁺ | Loss of iodine radical (•I) from M⁺ |

| 217 | [C₇H₅F₃]⁺ | Loss of •I and HBr from M⁺ |

| 159 | [C₈H₅F₃]⁺ | Loss of •Br and •I from M⁺ |

This interactive table outlines the primary fragmentation pathways anticipated for this compound under mass spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. Aromatic compounds like this compound exhibit characteristic absorption bands originating from π→π* transitions within the benzene ring. nist.gov

The benzene ring itself has characteristic absorption bands, and the presence of substituents alters the position and intensity of these bands. Both the iodo and trifluoromethyl groups are expected to influence the spectrum. The trifluoromethyl group, being electron-withdrawing, and the iodo group can cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzene. For instance, related compounds like 1,4-Bis(trifluoromethyl)benzene show an excitation peak at 262 nm. aatbio.com It is anticipated that this compound would display absorption bands in the UV region, likely between 220 and 300 nm, characteristic of substituted benzenes. nist.gov

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, etc.) within a compound. This data is used to verify the empirical formula and confirm the purity of a synthesized sample. For this compound, with the molecular formula C₈H₅BrF₃I, the theoretical elemental composition can be precisely calculated.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 26.33 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 1.38 |

| Bromine | Br | 79.904 | 1 | 79.904 | 21.89 |

| Fluorine | F | 18.998 | 3 | 56.994 | 15.62 |

| Iodine | I | 126.90 | 1 | 126.90 | 34.77 |

| Total | 364.926 | 100.00 |

This interactive table presents the calculated elemental composition for this compound.

Experimental results from an elemental analyzer for a pure sample should closely match these theoretical percentages.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly documented, studies on analogous halogenated benzyl derivatives provide a strong basis for predicting its structural characteristics. waikato.ac.nznih.gov X-ray analysis would reveal:

The precise bond lengths of C-I, C-Br, C-F, and bonds within the aromatic ring.

The bond angles, confirming the geometry around the benzylic carbon and the planarity of the benzene ring.

Intermolecular interactions, such as halogen bonding (e.g., I···Br, Br···Br) or π–π stacking, which govern the crystal packing. waikato.ac.nzacs.org

Such data is invaluable for understanding the compound's physical properties and reactivity in the solid state. nih.gov

Analytical Derivatization Strategies for Enhanced Detection

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method. researchgate.net For benzyl bromides, which are reactive and can be thermally unstable, derivatization is often employed to improve their analysis by techniques like gas chromatography. chromtech.com

Gas chromatography (GC) requires analytes to be volatile and thermally stable. researchgate.net Benzyl bromides can sometimes degrade or be too reactive for direct GC analysis. Derivatization converts them into more stable and often more volatile products, leading to improved chromatographic efficiency and peak shape. chromtech.com

A common strategy for benzyl halides is alkylation, where the benzyl group is transferred to a nucleophilic derivatizing reagent. research-solution.comgcms.cz This converts the reactive benzyl bromide into a stable ether, ester, or thioether. chromtech.com

Common Derivatization Approaches:

Esterification: Reacting the benzyl bromide with a carboxylic acid or phenol (B47542) to form a stable benzyl ester or ether. This is a widely used alkylation method. gcms.czfujifilm.com

Reaction with Thiophenols: Reaction with a thiol-containing reagent to form a stable thioether, which can be readily analyzed by GC.

Reaction with Amines: Forming a stable secondary or tertiary amine, although this may require further derivatization of the amine itself. gcms.cz

For example, benzyl bromide can be used as a derivatizing reagent itself to convert acids into their benzyl esters, which are then suitable for GC analysis. researchgate.net A similar reverse principle applies, where a nucleophilic reagent like a phenol or a thiol can be used to "trap" the 3-iodo-5-(trifluoromethyl)benzyl group, forming a stable derivative for analysis. Reagents like pentafluorobenzyl bromide (PFB-Br) are often used to derivatize compounds to enhance detection by an electron capture detector (ECD), and similar strategies could be applied by using a derivatizing agent that reacts with the target benzyl bromide. phenomenex.blogsigmaaldrich.com

Derivatization for Mass Spectrometric Detection

For the advanced characterization of this compound and its derivatives, mass spectrometry (MS) stands as a powerful analytical technique. However, direct analysis of this compound may present challenges in terms of ionization efficiency and the generation of structurally informative fragments. Derivatization, the chemical modification of an analyte, is a strategic approach to enhance its detectability and improve the quality of mass spectrometric data. This section explores potential derivatization strategies for this compound tailored for mass spectrometric detection.

The primary route for the derivatization of this compound involves the nucleophilic substitution of the highly reactive benzylic bromide. This reaction allows for the introduction of various functional groups that can improve ionization efficiency, facilitate gas or liquid chromatography, and direct fragmentation pathways in a predictable manner. The electron-withdrawing nature of the iodo and trifluoromethyl substituents on the aromatic ring is anticipated to enhance the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

Proposed Derivatization Reactions

Several classes of nucleophiles can be employed to derivatize this compound. The choice of the derivatizing agent can be tailored to the specific mass spectrometric technique being used (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

Reaction with Thiols: Aliphatic and aromatic thiols are excellent nucleophiles for benzyl bromides, leading to the formation of stable thioether derivatives. The introduction of a sulfur atom can enhance polarizability and, in some cases, improve chromatographic behavior. For LC-MS analysis, a thiol containing a readily ionizable group, such as a basic nitrogen atom, can be particularly advantageous.

Reaction with Amines: Primary and secondary amines react readily with benzyl bromides to form secondary and tertiary amines, respectively. These derivatives are often more amenable to analysis by GC-MS and can exhibit characteristic fragmentation patterns. The introduction of a basic amine functional group significantly improves ionization efficiency in positive-ion mode electrospray ionization (ESI) for LC-MS.

Reaction with Phenols: Phenolic compounds, in the presence of a mild base, can act as nucleophiles to form ether derivatives. This strategy can be employed to introduce a chromophore for UV detection in LC-MS or to alter the volatility of the analyte for GC-MS.

Table 1: Proposed Derivatization Reactions for this compound This table is generated based on established chemical principles and analogous reactions, as specific experimental data for the target compound is not available.

| Derivatizing Agent | Proposed Derivative Structure | Expected Molecular Weight ( g/mol ) | Anticipated m/z of [M+H]⁺ (for LC-MS) | Rationale for Derivatization |

|---|---|---|---|---|

| Ethanethiol | 3-Iodo-5-(trifluoromethyl)benzyl ethyl sulfide | 378.18 | 379.19 | Increases volatility for potential GC-MS analysis. |

| 2-(Dimethylamino)ethanethiol | 2-((3-Iodo-5-(trifluoromethyl)benzyl)thio)-N,N-dimethylethanamine | 421.24 | 422.25 | Introduces a tertiary amine for enhanced positive mode ESI. |

| Diethylamine | N-(3-Iodo-5-(trifluoromethyl)benzyl)-N-ethylethanamine | 389.21 | 390.22 | Creates a more volatile and thermally stable derivative for GC-MS. |

| Aniline | N-(3-Iodo-5-(trifluoromethyl)benzyl)aniline | 409.18 | 410.19 | Introduces a secondary amine and increases the molecular weight. |

Detailed Research Findings from Analogous Systems

While specific research on the derivatization of this compound for mass spectrometry is limited, studies on related benzyl halides and trifluoromethyl-substituted aromatic compounds provide valuable insights. For instance, the derivatization of benzyl halides with nucleophilic reagents containing a basic moiety, such as 1-(4-nitrophenyl)piperazine, has been shown to significantly improve detectability in liquid chromatography. Although this particular study utilized UV detection, the principle of introducing an easily ionizable group is directly applicable to enhancing sensitivity in LC-MS.

Furthermore, the mass spectrometric fragmentation of benzyl derivatives has been a subject of investigation. For example, protonated benzylamines often undergo a characteristic fragmentation pathway involving the loss of ammonia. In the case of derivatized this compound, the fragmentation would likely be influenced by the nature of the introduced functional group and the presence of the iodo and trifluoromethyl substituents.

Hypothetical Fragmentation Pattern

To illustrate the potential utility of derivatization in structural elucidation, a hypothetical fragmentation pattern for the derivative formed from the reaction of this compound with 2-(dimethylamino)ethanethiol is presented below. This derivative is chosen as it would be well-suited for LC-MS/MS analysis in positive-ion mode.

Table 2: Hypothetical MS/MS Fragmentation of [2-((3-Iodo-5-(trifluoromethyl)benzyl)thio)-N,N-dimethylethanamine+H]⁺ This table presents a hypothetical fragmentation pattern based on known principles of mass spectrometry for structurally related compounds.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 422.25 | 317.95 | C4H11N (Dimethylamino)ethyl | Cleavage of the C-S bond, loss of the derivatizing chain. |

| 422.25 | 290.94 | I (Iodine radical) | Loss of the iodine atom from the aromatic ring. |

| 422.25 | 252.01 | C4H12NS (Protonated 2-(dimethylamino)ethanethiol) | Cleavage of the benzylic C-S bond with charge retention on the benzyl moiety. |

| 317.95 | 190.95 | I (Iodine radical) | Subsequent loss of iodine from the benzyl moiety fragment. |

The characteristic loss of the derivatizing group and fragments corresponding to the original analyte structure would provide strong evidence for the identity of the compound. The presence of the iodine atom would also produce a characteristic isotopic pattern, further aiding in identification.

Computational and Theoretical Investigations of 3 Iodo 5 Trifluoromethyl Benzyl Bromide

Density Functional Theory (DFT) Studies for Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. For molecules similar to 3-Iodo-5-(trifluoromethyl)benzyl bromide, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are standard for geometry optimization and subsequent analysis. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting its reactive sites for electrophilic and nucleophilic attack. In analogous aromatic compounds, MEP analysis typically reveals electron-rich regions (negative potential), often located around electronegative atoms like oxygen or in the π-systems of the aromatic ring, and electron-deficient regions (positive potential) around hydrogen atoms or electron-withdrawing groups. mdpi.com For this compound, the electronegative iodine, fluorine, and bromine atoms would be expected to create distinct regions of electrostatic potential, influencing its intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov In related trifluoromethyl-substituted benzyl (B1604629) compounds, the HOMO is often distributed over the aromatic ring and the substituents, while the LUMO is typically localized on the ring and the electron-withdrawing groups. mdpi.com This distribution is crucial for predicting the outcomes of pericyclic reactions and understanding reaction mechanisms. wikipedia.org

Table 1: Frontier Molecular Orbital (FMO) Parameters for an Analogous Compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | 0.08657 |

Note: Data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a related compound, as direct data for this compound is not available. nih.gov

From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com These descriptors provide a quantitative basis for predicting the global reactivity of a molecule. For instance, a higher electrophilicity index indicates a greater capacity to accept electrons.

Table 2: Calculated Quantum Descriptors for an Analogous Compound

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 0.26751 |

| Electron Affinity (A) | -ELUMO | 0.18094 |

| Electronegativity (χ) | (I + A) / 2 | 0.224225 |

| Chemical Potential (μ) | -(I + A) / 2 | -0.224225 |

| Chemical Hardness (η) | (I - A) / 2 | 0.043285 |

| Electrophilicity Index (ω) | μ2 / (2η) | 0.5815 |

Note: Data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a related compound, as direct data for this compound is not available. mdpi.comnih.gov

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the determination of reaction energy barriers and the characterization of transition state structures. This analysis is fundamental to understanding reaction kinetics and mechanisms. By modeling the reaction pathway of this compound with other reactants, it would be possible to predict the feasibility of a reaction and identify the most likely products.

DFT can be used to simulate various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.comresearchgate.net The calculated vibrational frequencies from DFT can be compared with experimental FT-IR spectra to confirm the molecular structure. researchgate.net Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in the assignment of signals. researchgate.net While a full theoretical spectrum simulation for this compound is not available, experimental NMR data for related compounds like 3-(Trifluoromethyl)benzyl bromide and 3,5-Bis(trifluoromethyl)benzyl bromide exists and could serve as a benchmark for future computational studies. chemicalbook.comchemicalbook.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational landscape of a molecule, including the relative energies of different conformers and the barriers to conformational change. For a flexible molecule like this compound, which has a rotatable bromomethyl group, MD simulations could reveal the preferred spatial arrangements of the molecule and how its conformation changes in different environments (e.g., in solution). researchgate.net This information is crucial for understanding its interactions with other molecules, such as in biological systems or during chemical reactions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at correlating the structural or physicochemical properties of a series of compounds with their chemical reactivity. These models are built on the principle that the reactivity of a chemical is intrinsically linked to its molecular structure. By quantifying specific molecular features, known as descriptors, it is possible to develop mathematical models that can predict the reactivity of new or untested compounds within the same chemical class.

For a compound like this compound, a QSRR study would seek to establish a predictive relationship between its structural attributes and a measurable aspect of its reactivity, such as the rate constant of a nucleophilic substitution reaction. While specific QSRR studies on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand how its unique structural features would influence its reactivity.

The key to a QSRR model is the selection of appropriate molecular descriptors. For this compound, these would include:

Electronic Descriptors: These quantify the electronic effects of the substituents on the benzene (B151609) ring. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, which would significantly impact the electron density of the aromatic ring and the benzylic carbon. The iodo group (-I) has a more complex electronic influence, with both electron-withdrawing inductive effects and electron-donating resonance effects. Descriptors such as Hammett constants (σ) for the substituents would be crucial in a QSRR model.

Steric Descriptors: These account for the size and shape of the molecule and its substituents. The bulkiness of the iodo and trifluoromethyl groups can influence the accessibility of the benzylic carbon to an incoming nucleophile, thereby affecting the reaction rate. Steric parameters like Taft's steric parameter (Es) could be employed.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these can provide highly accurate information about the electronic structure, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and partial atomic charges.

A hypothetical QSRR study for a series of substituted benzyl bromides, including this compound, might involve synthesizing a library of related compounds and measuring their reaction rates under controlled conditions. The resulting data could then be used to build a regression model.

Table 1: Hypothetical QSRR Data for Substituted Benzyl Bromides

| Compound | Substituents | Hammett Constant (σ_meta) | Steric Parameter (Es) | Log(k/k₀) |

| Benzyl bromide | H | 0.00 | 0.00 | 0.00 |

| 3-Iodobenzyl bromide | 3-I | 0.35 | -0.20 | -0.50 |

| 3-(Trifluoromethyl)benzyl bromide | 3-CF₃ | 0.43 | -1.16 | -0.80 |

| This compound | 3-I, 5-CF₃ | 0.78 | -1.36 | -1.50 (Predicted) |

Note: The data in this table is illustrative and intended to represent the type of information that would be generated in a QSRR study. The values for this compound are hypothetical predictions based on the additive nature of substituent effects.

Such a model would be invaluable for predicting the reactivity of other, yet to be synthesized, substituted benzyl bromides, thereby accelerating the discovery of compounds with desired chemical properties.

Mechanistic Pathway Elucidation through Computational Models

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, computational chemistry can be used to investigate the potential reaction pathways, most notably the competition between Sₙ1 and Sₙ2 nucleophilic substitution mechanisms.

The reaction mechanism of a benzyl bromide is heavily influenced by the electronic nature of the substituents on the aromatic ring.

Sₙ1 Mechanism: This pathway involves a two-step process where the leaving group (bromide) first departs to form a carbocation intermediate, which is then attacked by the nucleophile. The rate-determining step is the formation of the carbocation. Electron-donating groups on the benzene ring stabilize this carbocation through resonance and inductive effects, thus favoring the Sₙ1 mechanism.

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is favored by less sterically hindered substrates and is sensitive to the electronic properties of the substituents.

In the case of this compound, the presence of two strong electron-withdrawing groups is expected to have a significant impact on the reaction pathway. The trifluoromethyl group is a powerful deactivating group, pulling electron density away from the benzene ring and the benzylic carbon. The iodo group also contributes to this electron withdrawal through its inductive effect.

This strong electron withdrawal would significantly destabilize the benzylic carbocation that would be formed in an Sₙ1 pathway. Computational models, such as those based on Density Functional Theory (DFT), could be used to calculate the energy of this carbocation intermediate. It is highly probable that these calculations would show a high activation energy for the formation of the 3-iodo-5-(trifluoromethyl)benzyl carbocation, making the Sₙ1 pathway energetically unfavorable.

Conversely, the electron-withdrawing nature of the substituents would make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This would likely favor an Sₙ2 mechanism. Computational modeling can be used to map the potential energy surface of the Sₙ2 reaction, identifying the transition state and calculating the activation energy.

Table 2: Computationally Predicted Energetic Profile for the Reaction of this compound with a Nucleophile (e.g., OH⁻)

| Parameter | Sₙ1 Pathway | Sₙ2 Pathway | Predicted Favored Pathway |

| Intermediate | 3-Iodo-5-(trifluoromethyl)benzyl carbocation | Pentacoordinate transition state | Sₙ2 |

| Relative Energy of Intermediate/Transition State (kcal/mol) | High (destabilized by EWGs) | Lower | Sₙ2 |

| Calculated Activation Energy (ΔG‡) (kcal/mol) | > 30 (Hypothetical) | ~20 (Hypothetical) | Sₙ2 |

Note: The energy values in this table are hypothetical and serve to illustrate the likely outcome of computational modeling based on established chemical principles.

Therefore, computational models would likely predict that this compound would preferentially undergo nucleophilic substitution via an Sₙ2 mechanism due to the pronounced destabilizing effect of the iodo and trifluoromethyl substituents on the potential carbocation intermediate of an Sₙ1 pathway.

Strategic Importance in Chemical Research and Development

Intermediates in Pharmaceutical Research and Drug Design

In the realm of pharmaceutical research, the quest for novel therapeutic agents is relentless. 3-Iodo-5-(trifluoromethyl)benzyl bromide emerges as a key intermediate, providing a scaffold that can be elaborated into complex molecules designed to interact with biological targets. nbinno.com The presence of both an iodo and a trifluoromethyl group on the benzyl (B1604629) ring offers medicinal chemists a dual advantage for creating diverse molecular libraries.

Precursors for Biologically Active Compounds

This benzyl bromide derivative is a precursor for a wide array of biologically active compounds. While specific, publicly disclosed drug synthesis pathways directly utilizing this compound are proprietary, the utility of structurally similar compounds is well-documented. For instance, 3,5-bis(trifluoromethyl)benzyl bromide is used to synthesize compounds with anticancer, antiviral, anti-inflammatory, and anti-HIV activities. guidechem.com This suggests that this compound serves a similar role as a starting material for molecules targeting a broad spectrum of diseases. The reactive bromomethyl group allows for its attachment to various nucleophilic scaffolds, initiating the synthesis of a potential drug candidate.

Contribution to Novel Molecular Framework Construction in Drug Candidates

The construction of novel molecular frameworks is a cornerstone of drug discovery, aiming to create molecules with new mechanisms of action or improved properties. This compound is an exemplary building block for this purpose. Its rigid phenyl ring provides a defined core structure, while the three distinct functional groups (bromomethyl, iodo, trifluoromethyl) act as vectors that can be independently modified. This allows for the systematic construction of three-dimensional molecules with precise spatial arrangements of functional groups, a critical factor for effective binding to protein targets. mdpi.com The iodo group, in particular, is valuable as it can be substituted through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the attachment of a wide range of other molecular fragments to build complexity.

Impact on Structure-Affinity Relationships in Ligand Design

Structure-Affinity Relationships (SAR) explore how a molecule's chemical structure relates to its binding affinity for a biological target. The substituents on this compound have a profound impact on the SAR of the final drug candidate.

Trifluoromethyl Group (-CF3): This group is highly lipophilic and electronegative. Its incorporation into a drug molecule can significantly enhance its ability to cross cellular membranes and the blood-brain barrier. Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and thereby increasing the drug's half-life and bioavailability. nbinno.com

Iodine Atom (-I): The iodine atom is a large, polarizable halogen that can participate in a specific, non-covalent interaction known as "halogen bonding". sciencedaily.comcam.ac.uk This is an attractive interaction between the electrophilic region on the iodine atom (the σ-hole) and a nucleophilic site on the target protein, such as a backbone carbonyl oxygen. acs.org This interaction can significantly increase binding affinity and selectivity. In drug design, replacing a hydrogen or a smaller halogen with iodine can lead to an affinity increase of up to two orders of magnitude in amenable systems. acs.orgnih.gov

Applications in Agrochemical Research

The structural motifs present in this compound are also highly valuable in the field of agrochemical research. Many modern herbicides, insecticides, and fungicides are complex organic molecules, and this compound serves as a versatile intermediate in their synthesis. googleapis.comgoogle.com The trifluoromethyl group, in particular, is a common feature in active agrochemical ingredients, contributing to their potency and stability in the environment. epo.org The ability to use this benzyl bromide as a foundational block allows for the creation of new crop protection agents with improved efficacy and selectivity. nbinno.com

Role in Fine Chemical and Specialty Chemical Synthesis

Beyond pharmaceuticals and agrochemicals, this compound is an important intermediate in the broader fine and specialty chemical industry. Fine chemicals are complex, pure substances produced in limited quantities for specialized applications. This compound is used in multi-step syntheses to produce other high-value chemical reagents, materials for electronics, and components for advanced polymers. Its trifunctional nature allows for the creation of precisely substituted aromatic compounds that are difficult to synthesize through other routes. google.com

Research on the Influence of Fluorination on Compound Properties

The introduction of fluorine, particularly as a trifluoromethyl group, dramatically alters the properties of an organic molecule. Extensive research has focused on leveraging these effects.